molecular formula C9H8N2O2 B015379 3-(4-Nitrophenyl)propionitrile CAS No. 53563-09-0

3-(4-Nitrophenyl)propionitrile

Cat. No. B015379
CAS RN: 53563-09-0
M. Wt: 176.17 g/mol
InChI Key: GVBCIYYRQGBBPO-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)propionitrile, also known as NPPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPPN is a yellow crystalline powder that is soluble in organic solvents and insoluble in water. It is widely used in various fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Antimicrobial Studies

The compound has been used in the synthesis of a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles . These derivatives have been tested for antimicrobial activity against gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes), gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and three fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus) . Some of these compounds showed potent antimicrobial activity against the tested microorganisms .

Antifungal Activity

In addition to its antimicrobial properties, the compound has been used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds . These compounds have been evaluated for their antifungal activity . Some of the synthesized compounds exhibited promising antifungal activity .

Anti-bacterial Activity

The compound has also been used in the synthesis of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile . These compounds have been evaluated for their antibacterial activity . Some of the synthesized compounds showed significant inhibitory activity .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies on a human cervical cancer cell line (HeLa) and a 3T3 mouse embryonic fibroblast cell line . Some of the compounds showed low cytotoxicity .

Anti-Trypanosoma cruzi Activity

The compound has been used in the synthesis of 3-Hydroxy-2-methylene-3-(4-nitrophenylpropanenitrile), a new highly active compound against the epimastigote and trypomastigote form of Trypanosoma cruzi .

Mechanism of Action

Target of Action

The primary target of 3-(4-nitrophenyl)propanenitrile is the epimastigote and trypomastigote forms of Trypanosoma cruzi . This compound has shown significant activity against these forms of the parasite, suggesting a potential role in the treatment of Chagas disease .

Mode of Action

While the exact mode of action of 3-(4-nitrophenyl)propanenitrile is not fully understood, it is known to inhibit the growth of epimastigotes, with an IC50/72h of 28.5 µM, and cause intense lysis of trypomastigotes, with an IC50/24h of 25.5 µM . This suggests that the compound interacts with its targets in a way that disrupts their normal function and ultimately leads to their death .

Biochemical Pathways

For example, it may inhibit enzymes such as triosephosphate isomerase (TIM) and cruzipain , which are essential for the parasite’s survival .

Pharmacokinetics

The pharmacokinetics of 3-(4-nitrophenyl)propanenitrile, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a nitrile compound, it is expected to have certain characteristics. For instance, nitriles are typically water-soluble and can be used as solvents

Result of Action

The primary result of the action of 3-(4-nitrophenyl)propanenitrile is the inhibition of growth and lysis of Trypanosoma cruzi epimastigotes and trypomastigotes . This suggests that the compound could have potential therapeutic effects in the treatment of Chagas disease.

Action Environment

The action of 3-(4-nitrophenyl)propanenitrile can be influenced by various environmental factors. For instance, the compound may be released into the environment during industrial processes and consumer use . Upon release, most of the substance is expected to end up in solid waste disposal sites, and a significant proportion is estimated to be released to sewer water . These environmental factors could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

3-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBCIYYRQGBBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407824
Record name 3-(4-Nitrophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)propionitrile

CAS RN

53563-09-0
Record name 3-(4-Nitrophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propionitrile (32 mL), diisopropylethylamine (2.5 g, 19.58 mmol) were added to a mixture of 4-nitrobenzyl alcohol (1 g, 6.53 mmol) and (cyanomethyl)trimethylphosphonium iodide (4 g, 16.32 mmol). The mixture was heated at 97° C. for 24 h. Water (1 mL) was added to the mixture and followed by conc. HCl (5 mL). Ethyl acetate (3×100 mL) was used to extract the product. Organic layer was washed with brine, dried with sodium sulfate, concentrated to give dark brown solid. The crude product was purified by flash column chromatography (Ethyl acetate:Hexanes 1:1) to give 740 mg of 3-(4-nitrophenyl)propionitrile as a light orange solid. 1H NMR (DMSO-d6): δ 8.20-8.17 (dd, J=8.7 Hz, 2H), 7.59-7.56 (d, J=9.0 Hz, 2H), 3.06-3.01 (m, 2H).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrobenzyl alcohol (37) (1 g, 6.53 mmol) and (cyanomethyl)trimethylphosphonium iodide (36) (4 g, 16.32 mmol) were added propionitrile (32 mL) and diisopropylethylamine (2.5 g, 19.58 mmol) at room temperature. The mixture was heated at ˜100° C. for 24 hours. The reaction was quenched with water (1 mL), followed by addition of concentrated HCl (5 mL). The resulting reaction mixture was extracted with ethyl acetate (3×100 mL), washed with brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to give a dark brown solid. The crude solid product was purified by flash column chromatography (silica gel, ethyl acetate:hexanes 1:1) to give 740 mg of 3-(4-nitrophenyl)propionitrile (38) as a light orange solid. 1H NMR (DMSO-d6): δ 8.20-8.17 (dd, J=8.7 Hz, 2H), 7.59-7.56 (d, J=9.0 Hz, 2H), and 3.06-3.01 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the molluscicidal activity of 3-(4-Nitrophenyl)propanenitrile?

A: Schistosomiasis, a parasitic disease affecting millions worldwide, relies on the Biomphalaria glabrata snail as an intermediate host. [] The World Health Organization sets a threshold of 100 µg/mL for potential molluscicidal activity. [] 3-(4-Nitrophenyl)propanenitrile demonstrated significant activity against B. glabrata with an LC50 of 6.64 µg/mL, highlighting its potential as a lead compound for developing novel schistosomiasis control strategies. [] Further research is crucial to understand its mechanism of action, safety profile, and environmental impact.

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